Methyl 4-amino-3-chloro-2-hydroxybenzoate
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Overview
Description
Methyl 4-amino-3-chloro-2-hydroxybenzoate: is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and hydroxy functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-chloro-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-3-chloro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-amino-3-chloro-2-oxobenzoate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution: Methyl 4-amino-3-hydroxy-2-hydroxybenzoate.
Oxidation: Methyl 4-amino-3-chloro-2-oxobenzoate.
Reduction: this compound.
Scientific Research Applications
Methyl 4-amino-3-chloro-2-hydroxybenzoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.
Agrochemicals: The compound is utilized in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of the chloro and amino groups enhances its binding affinity to the target enzymes .
Comparison with Similar Compounds
Methyl 4-amino-3-hydroxybenzoate: Lacks the chloro group, which may result in different reactivity and binding properties.
Methyl 4-chloro-2-hydroxybenzoate:
Methyl 4-amino-2-hydroxybenzoate: Lacks the chloro group, which may influence its chemical reactivity and biological activity.
Uniqueness: Methyl 4-amino-3-chloro-2-hydroxybenzoate is unique due to the presence of both amino and chloro groups on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and applications in various fields .
Properties
IUPAC Name |
methyl 4-amino-3-chloro-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSLMUXDNFHBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)N)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154415-33-4 |
Source
|
Record name | methyl 4-amino-3-chloro-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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